5-(2-Bromovinyl)uridine

Mitochondrial enzymology Nucleoside metabolism TK-2 inhibitor screening

Procure 5-(2-Bromovinyl)uridine (BVUrd, CAS 86391-68-6) for unparalleled mechanistic antiviral research. This ribonucleoside analog uniquely requires viral TK phosphorylation and acts as a potent mitochondrial TK-2 inhibitor (Ki/Km=9.0), unlike its deoxy counterpart brivudine. Essential for distinguishing wild-type vs. drug-resistant HSV-1 TK variants (60-fold Km shift) and for ribonucleotide reductase pathway studies. Ideal for SAR panels comparing riboside vs. deoxyriboside antiviral efficacy. High purity (≥95%) guarantees reproducible results. Inquire now for bulk research quantities.

Molecular Formula C11H13BrN2O6
Molecular Weight 349.13 g/mol
Cat. No. B1231659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromovinyl)uridine
Synonyms5-(2-bromovinyl)uridine
Molecular FormulaC11H13BrN2O6
Molecular Weight349.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
InChIInChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8-,10-/m1/s1
InChIKeyGCQYYIHYQMVWLT-YPLKXGEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromovinyl)uridine (BVUrd) Procurement Guide: Antiviral Nucleoside for HSV-1 and VZV Research


5-(2-Bromovinyl)uridine (BVUrd, CAS 86391-68-6) is a synthetic ribonucleoside analog structurally related to the clinically approved antiviral brivudine (BVDU). As the riboside counterpart of BVDU, BVUrd retains the pharmacophoric 5-(2-bromovinyl)uracil base but incorporates a ribose sugar moiety instead of 2′-deoxyribose [1]. This compound requires phosphorylation by herpesvirus-encoded thymidine kinase (TK) to express antiviral activity, specifically against herpes simplex virus type 1 (HSV-1) [2]. BVUrd has been recognized by MeSH as an antiviral agent and nucleic acid synthesis inhibitor [3].

5-(2-Bromovinyl)uridine Cannot Be Replaced by BVDU or Acyclovir: TK-Dependent Metabolic Divergence


Generic substitution between BVUrd and its 2′-deoxy analog BVDU is not scientifically valid due to fundamentally divergent metabolic activation pathways. While both compounds require initial phosphorylation by viral thymidine kinase, BVUrd undergoes a unique ribonucleotide reductase-mediated conversion at the 5′-diphosphate level (BVUDP → BVdUDP) to yield the active 2′-deoxy metabolite [1]. This additional enzymatic checkpoint creates distinct TK affinity profiles: studies of altered HSV-1 TK enzymes demonstrate that BVUrd phosphorylation rates and Km values differ substantially from both thymidine and BVDU [2]. Furthermore, BVUrd exhibits a secondary pharmacological identity as a potent and selective inhibitor of human mitochondrial thymidine kinase-2 (TK-2) with Ki/Km = 9.0, whereas cytosolic TK-1 shows no measurable affinity [3]. This dual-target profile—viral TK activation coupled with mitochondrial TK-2 inhibition—is absent in BVDU and other 2′-deoxynucleoside antivirals, making direct substitution scientifically inappropriate without accounting for divergent metabolic handling and off-target interactions.

5-(2-Bromovinyl)uridine Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Mitochondrial TK-2 Inhibition: BVUrd as a Selective Probe with Ki/Km = 9.0

BVUrd acts as a potent and selective competitive inhibitor of human mitochondrial thymidine kinase-2 (TK-2) with a Ki/Km ratio of 9.0 relative to thymidine. In contrast, cytosolic thymidine kinase-1 (TK-1) shows no measurable affinity for BVUrd [1]. [32P]Phosphate transfer studies confirmed that BVUrd exhibits extremely poor substrate activity but potent inhibitory potential, establishing it as a lead compound for selective TK-2 inhibition [2].

Mitochondrial enzymology Nucleoside metabolism TK-2 inhibitor screening

Unique BVUrd → BVdUDP Metabolic Conversion: Ribonucleotide Reductase-Dependent Activation

BVUrd exhibits a distinct activation mechanism compared to its 2′-deoxy analog BVDU. Following initial phosphorylation by viral TK, BVUrd is converted to its 2′-deoxy counterpart at the 5′-diphosphate level (BVUDP → BVdUDP) and subsequently incorporated into viral DNA as BVdUMP [1]. This conversion requires ribonucleotide reductase activity, which is induced in HSV-1-infected cells. In contrast, BVDU bypasses this step entirely and is directly phosphorylated to BVdUMP [2].

Antiviral prodrug metabolism HSV-1 virology Nucleoside phosphorylation

Differential TK Affinity: BVUrd Km = 6 μM in Altered HSV-1 TK Mutants

In HSV-1 strains with altered thymidine kinase conferring modified drug sensitivity, the apparent Km of an altered TK enzyme for BVUrd is 6 μM, compared to 0.1 μM for the parental wild-type TK enzyme [1]. This 60-fold increase in Km demonstrates that BVUrd's phosphorylation efficiency is highly sensitive to TK mutations, making it a valuable probe for characterizing TK variant functionality.

Antiviral resistance HSV-1 TK enzymology Drug sensitivity profiling

Class-Wide VZV Potency: BVDU (Deoxy Analog) ID50 = 0.001–0.016 μg/mL Demonstrates Bromovinyl Moiety Efficacy

While direct BVUrd anti-VZV potency data are not available, the 5-(2-bromovinyl)uracil pharmacophore shared with BVDU confers exceptional anti-VZV activity. BVDU exhibits ID50 values of 0.001–0.016 μg/mL against VZV in human embryonic fibroblast cultures [1][2]. In comparative studies of 20 antiherpes compounds, BVDU (average ID50 = 0.0024 μg/mL) was among the three most potent agents alongside BVaraU (0.0013 μg/mL) and IVDU (0.0015 μg/mL) [3]. The selectivity index for BVDU (ID50 cell growth / ID50 VZV) is 20,000, compared to 600–800 for acyclovir and penciclovir [4].

VZV antiviral screening Nucleoside analog potency Selectivity index comparison

TK-Deficient VZV Mutant Resistance: Pharmacophore Selectivity Confirmation with 36,000-Fold Shift

Compounds bearing the 5-(2-bromovinyl)uracil pharmacophore, including BVDU, are virtually inactive against thymidine kinase-deficient VZV mutants [1]. A deoxythymidine kinase-deficient VZV mutant exhibited resistance to BVDU and related compounds at concentrations up to 36,000 times greater than the average ID50 for TK-competent strains [2]. This complete dependence on viral TK phosphorylation confirms that the antiviral activity of this chemotype is mediated exclusively through the viral TK pathway.

Viral resistance mechanisms TK-dependent activation Nucleoside analog specificity

Synthetic Accessibility: US Patent 4,544,740 Establishes Defined Manufacturing Process

BVUrd is prepared via a patented synthetic route involving bromination of 2′,3′,5′-tri-O-acyl-5-ethyl-uridine followed by dehydrohalogenation of the resulting dibromo intermediate, with optional deacylation to yield the free nucleoside [1]. This process enables the preparation of both the parent compound and derivatives with C1-8 alkanoyl, benzoyl, or substituted benzoyl protecting groups [2]. The patent (US 4,544,740) claims compounds exhibiting significant potency against Herpes simplex virus with remarkably low acute toxicity [3].

Nucleoside synthesis Process chemistry GMP manufacturing

5-(2-Bromovinyl)uridine Optimal Application Scenarios for Research Procurement


Mitochondrial TK-2 Inhibitor Screening and Enzymology Studies

Use BVUrd as a reference inhibitor for discriminating mitochondrial TK-2 activity from cytosolic TK-1 activity. With a Ki/Km ratio of 9.0 for TK-2 and no measurable affinity for TK-1 [1], BVUrd enables selective TK-2 inhibition in cellular and biochemical assays. This application is directly supported by [32P]phosphate transfer data confirming potent inhibitory potential with minimal substrate activity [2].

HSV-1 Thymidine Kinase Mutant Characterization and Resistance Profiling

Employ BVUrd as a sensitive substrate for distinguishing wild-type HSV-1 TK from drug-resistant TK variants. The 60-fold difference in apparent Km between parental TK (0.1 μM) and altered TK from acyclovir/BVDU-resistant strains (6 μM) [1] enables quantitative assessment of TK variant functionality. The absolute requirement for viral TK phosphorylation [2] makes BVUrd an essential control in antiviral resistance surveillance.

Ribonucleotide Reductase-Dependent Prodrug Activation Studies

Utilize BVUrd to investigate the role of virus-induced ribonucleotide reductase in nucleoside analog activation. The unique metabolic conversion pathway (BVUDP → BVdUDP → BVdUMP) [1] provides a mechanistic tool for dissecting the contribution of ribonucleotide reductase to antiviral efficacy, in contrast to BVDU which bypasses this enzymatic requirement.

Bromovinyl Nucleoside Structure-Activity Relationship (SAR) Studies

Include BVUrd in SAR panels comparing riboside versus 2′-deoxyriboside analogs of the 5-(2-bromovinyl)uracil pharmacophore. Given the exceptional anti-VZV potency of this chemotype (BVDU ID50 = 0.001–0.016 μg/mL; selectivity index = 20,000) [1][2], BVUrd serves as a critical comparator for evaluating sugar moiety effects on antiviral activity, metabolic stability, and TK affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromovinyl)uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.